molecular formula C14H18BFO2 B1387953 2-(1-(4-Fluorophenyl)vinyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane CAS No. 850567-55-4

2-(1-(4-Fluorophenyl)vinyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No. B1387953
M. Wt: 248.1 g/mol
InChI Key: BNROZDXKAQJDJC-UHFFFAOYSA-N
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Description

“2-(1-(4-Fluorophenyl)vinyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane” is a chemical compound. It is also known as 1-(4-Fluorophenyl)vinylboronic acid pinacol ester . Its molecular weight is 248.11 .


Chemical Reactions Analysis

The compound is known to be a reactant for Suzuki-Miyaura coupling reactions . It’s also used in the preparation of biologically and pharmacologically active molecules and conjugate addition reactions .


Physical And Chemical Properties Analysis

The compound has a boiling point of 277.8°C at 760 mmHg and a melting point of 38-42°C . It is a solid at room temperature .

Scientific Research Applications

Selective Synthesis Applications

A study by Szudkowska‐Fratczak et al. (2014) discusses the highly selective synthesis of 1-substituted (E)-buta-1,3-dienes using a palladium-catalyzed Suzuki–Miyaura cross-coupling method, involving 4,4,5,5-tetramethyl-2-vinyl-1,3,2-dioxaborolane. This compound serves as a versatile vinyl building block, demonstrating high chemoselectivity for the Suzuki–Miyaura pathway over the Heck coupling process (Szudkowska‐Fratczak et al., 2014).

Catalytic Applications

Fritschi et al. (2008) report on the preparation of 4,4,5,5-Tetraphenyl-1,3,2-dioxaborolane and its effectiveness in catalyzing the hydroboration of alkenes under certain conditions, forming stable organoboronate esters. This highlights the compound's potential as a catalyst in organic synthesis and its applicability in creating diverse organoboronate esters (Fritschi et al., 2008).

Application in Synthesis of N-Allylic Hydroxylamines

Pandya et al. (2003) explored the use of vinylboronic esters of pinacol (including 4,4,5,5-tetramethyl-1,3,2-dioxaborolanes) in the activation with dimethylzinc for the nucleophilic addition to nitrones. This process results in the efficient production of N-allylic hydroxylamines, a significant advancement in the synthesis of this compound class (Pandya et al., 2003).

Thermal Neutron Detection

Mahl et al. (2018) discuss the synthesis of a novel 10 B enriched molecule, incorporating 4,4,5,5-tetramethyl-2-phenyl-1,3,2-dioxaborolane, for enhanced thermal neutron detection. This application in radiation detection technology signifies a novel use of the compound in the field of nuclear physics and materials science (Mahl et al., 2018).

Polymer Synthesis Applications

In a study by Das et al. (2015), novel 4,4,5,5-tetramethyl-2-(4-substitutedstyrylphenyl)-1,3,2 dioxaborolane derivatives were synthesized. These derivatives were used to synthesize boron-containing resveratrol analogues and conjugated polyenes, potentially useful in LCD technology and as therapeutic agents for neurodegenerative diseases (Das et al., 2015).

Safety And Hazards

The compound is considered hazardous. It may cause skin irritation, serious eye irritation, and respiratory irritation . It’s recommended to handle it with protective gloves, eye protection, and face protection .

properties

IUPAC Name

2-[1-(4-fluorophenyl)ethenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18BFO2/c1-10(11-6-8-12(16)9-7-11)15-17-13(2,3)14(4,5)18-15/h6-9H,1H2,2-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNROZDXKAQJDJC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C(=C)C2=CC=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18BFO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40660324
Record name 2-[1-(4-Fluorophenyl)ethenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40660324
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(1-(4-Fluorophenyl)vinyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

CAS RN

850567-55-4
Record name 2-[1-(4-Fluorophenyl)ethenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=850567-55-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-[1-(4-Fluorophenyl)ethenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40660324
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-(1-(4-Fluorophenyl)vinyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Reactant of Route 2
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2-(1-(4-Fluorophenyl)vinyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Reactant of Route 3
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2-(1-(4-Fluorophenyl)vinyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Reactant of Route 4
2-(1-(4-Fluorophenyl)vinyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Reactant of Route 5
2-(1-(4-Fluorophenyl)vinyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Reactant of Route 6
2-(1-(4-Fluorophenyl)vinyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Citations

For This Compound
6
Citations
PB Brondani, H Dudek, JS Reis, MW Fraaije… - Tetrahedron …, 2012 - Elsevier
The enantioselective carbon–boron bond oxidation of several chiral boron-containing compounds by Baeyer-Villiger monooxygenases was evaluated. PAMO and M446G PAMO …
Number of citations: 31 www.sciencedirect.com
B Li, A Bunescu, MJ Gaunt - Chem, 2023 - cell.com
α-Chloro alkylboronic (α-CAB) esters are a class of stable bifunctional molecules wherein the intrinsic differences of a carbon–chlorine and carbon–boron bond can be used to unlock …
Number of citations: 10 www.cell.com
W Guan, AK Michael, ML McIntosh… - The Journal of …, 2014 - ACS Publications
The copper-catalyzed diboration of ketones followed by an acid-catalyzed elimination leads to the formation of 1,1-disubstituted and trisubstituted vinyl boronate esters with moderate to …
Number of citations: 35 pubs.acs.org
NA Strotman, A Ramirez, EM Simmons… - The Journal of …, 2018 - ACS Publications
Two efficient asymmetric routes to γ-secretase modulator BMS-932481, under investigation for Alzheimer’s disease, have been developed. The key step for the first route involves a …
Number of citations: 17 pubs.acs.org
H Jang - 2016 - core.ac.uk
Organoboron compounds are one of the most useful intermediates in the field of organic synthetic chemistry due to the versatility of the carbon–boron bond. 1 Stereoselective metal-…
Number of citations: 2 core.ac.uk
P Wang, I Douair, Y Zhao, R Ge, J Wang, S Wang… - Chem, 2022 - cell.com
Due to their fascinating structures and heterometallic synergistic effects in catalysis, heterometallic clusters with metal–metal (M–M) bonds have attracted the interest of chemists for …
Number of citations: 14 www.cell.com

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